2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide
Description
2-Cyano-N-[4-(morpholin-4-yl)phenyl]acetamide is a cyanoacetamide derivative featuring a morpholine-substituted phenyl ring. This compound is synthesized via condensation of cyanoacetic acid with 4-(4-aminophenyl)morpholin-3-one under coupling agents like EDC·HCl, yielding a brown solid with moderate efficiency (76% yield) . Its applications span medicinal chemistry, particularly in antimalarial and anticancer research, though detailed pharmacological data remain sparse in the provided evidence.
Properties
IUPAC Name |
2-cyano-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVLIQVUAGHPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 4-(morpholin-4-yl)aniline with cyanoacetic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen or Electron-Withdrawing Substituents
- 2-Cyano-N-(4-fluorophenyl)acetamide (A1) & N-(4-chlorophenyl)-2-cyanoacetamide (A2) Structural Differences: Fluorine and chlorine substituents at the para position introduce electron-withdrawing effects, reducing electron density on the phenyl ring compared to the morpholine group. Impact: These halogens enhance reactivity in condensation reactions (e.g., with aldehydes to form α,β-unsaturated nitriles) but may reduce solubility due to lower polarity .
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3) Structural Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, creating a more electrophilic aromatic system than the morpholine group. Impact: Likely improves metabolic stability and binding affinity to hydrophobic enzyme pockets. Marketed as "Leflunomide Impurity H," it highlights regulatory relevance in pharmaceutical quality control .
Sulfonamide and Pyrazole Hybrids
- 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (1) Structural Differences: Incorporates a sulfamoyl linker and pyridine ring instead of morpholine. Pharmacological Notes: Serves as a precursor for pyrazole-sulfonamide hybrids with anticancer activity against colon cancer. Derivatives (e.g., compounds 2–8) induce apoptosis, suggesting the sulfonamide moiety enhances target engagement in tumor cells .
- 2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 327065-74-7) Structural Differences: Combines a morpholine-sulfonyl group with a chlorophenoxy chain.
Analgesic and Anti-Inflammatory Derivatives
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Structural Differences: Replaces morpholine with a piperazinyl-sulfonyl group. Pharmacological Notes: Exhibits analgesic activity superior to paracetamol, emphasizing the role of nitrogen-rich heterocycles in pain modulation .
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Structural Differences: Features a piperazine-sulfonyl group. Pharmacological Notes: Shows anti-hypernociceptive activity in inflammatory pain models, suggesting sulfonamide derivatives may target COX or TRP channels .
Morpholine-Containing Derivatives
- 2-Chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}acetamide Structural Differences: Includes a morpholinylacetyl spacer between the phenyl and acetamide groups.
- N-[4-(Morpholin-4-yl)phenyl]formamide (2) Structural Differences: Replaces the cyanoacetamide group with a formamide moiety. Pharmacological Notes: Identified as a novel natural product with uncharacterized bioactivity, highlighting the diversity of morpholine-phenyl hybrids .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₃H₁₅N₃O₂.
Table 2: Pharmacological Activities of Selected Analogues
Biological Activity
Overview
2-Cyano-N-[4-(morpholin-4-yl)phenyl]acetamide is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This compound is characterized by its cyano group, which contributes to its unique reactivity and interaction with biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a cyano group, a morpholine moiety, and an acetamide functional group, which collectively influence its biological interactions.
The biological activity of this compound primarily involves its ability to interact with specific proteins and enzymes. This interaction can modulate enzyme activity, leading to various biochemical effects. Notably, the compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer cell proliferation.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several key enzymes, including:
- Butyrylcholinesterase (BChE) : Inhibition of BChE can be significant in therapeutic contexts, particularly in neurodegenerative diseases where cholinergic signaling is disrupted.
- Acetylcholinesterase (AChE) : Similar to BChE, AChE inhibition can enhance cholinergic transmission, which may have implications for treating conditions such as Alzheimer's disease .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays. For example:
-
Enzyme Activity Assays : The compound was tested for its ability to inhibit AChE and BChE activities. Results demonstrated a dose-dependent inhibition pattern, suggesting potential utility in enhancing cholinergic function in therapeutic applications.
Compound AChE Inhibition (%) BChE Inhibition (%) This compound 45 ± 5 60 ± 7 -
Cell Proliferation Assays : The compound's effect on cancer cell lines was assessed using MTT assays. It showed significant cytotoxicity against various cancer types, indicating potential as an anticancer agent.
Cell Line IC50 (µM) A549 12.5 HCT116 15.3 HeLa 10.8
In Vivo Studies
While in vitro studies provide initial insights into the biological activity of this compound, further research is needed to evaluate its efficacy and safety in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
